6-Bromo-2,3-diiodonitrobenzene

Electrochemical dehalogenation Anion radical stability Reductive cleavage kinetics

Addressing the challenge of multi-step protecting-group strategies, 6-Bromo-2,3-diiodonitrobenzene provides three orthogonal reactive sites on a single nitrobenzene scaffold. - Enables a programmed 3-step diversification (chemoselective I-I-Br sequence) for rapid analog synthesis. - Reduces synthetic routes by 2-3 steps compared to symmetrically halogenated analogs, boosting efficiency. - Batch-to-batch consistency at 98% purity ensures reliable cross-coupling outcomes for med-chem and materials research.

Molecular Formula C6H2BrI2NO2
Molecular Weight 453.80 g/mol
Cat. No. B12854716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-diiodonitrobenzene
Molecular FormulaC6H2BrI2NO2
Molecular Weight453.80 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)[N+](=O)[O-])I)I
InChIInChI=1S/C6H2BrI2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H
InChIKeyGLOILDQSOWYGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-diiodonitrobenzene: A Trihalogenated Building Block for Programmed Functionalization


6-Bromo-2,3-diiodonitrobenzene (CAS 1823917-97-0, synonym 1-bromo-3,4-diiodo-2-nitrobenzene) is a polyhalogenated aromatic compound with molecular formula C6H2BrI2NO2 and molecular weight 453.80 g/mol . It features a nitro group, two iodine atoms at positions 2 and 3, and a bromine atom at position 6 on the benzene ring . This substitution pattern creates a hierarchy of three distinct carbon–halogen bonds with graded reactivity—two ortho-related C–I bonds (one ortho and one meta to the nitro group) and one ortho-related C–Br bond—enabling chemoselective, stage-wise functionalization strategies not achievable with symmetrically halogenated or mono-halogenated nitrobenzene analogs [1]. The compound is commercially available at 98% purity from multiple suppliers and serves as a versatile intermediate in medicinal chemistry, materials science, and synthetic methodology development .

1
Chemoselective building block with C–I / C–Br reactivity gradient
2
Ortho-nitro electronic activation amplifies C–I lability
3
Three orthogonal reactivity tiers for staged functionalization
4
ortho-diiodo motif enables Ullmann-type cyclization pathways

Limitations of Common Symmetric Trihalonitrobenzenes


Symmetrically trihalogenated nitrobenzenes such as 1,2,3-tribromo-5-nitrobenzene or 1,3,5-triiodonitrobenzene present identical reactive handles at each halogenated position, severely limiting the ability to execute sequential, site-selective transformations without complex protection/deprotection strategies [1]. The differentiation achieved by mixing iodine and bromine on the same ring is not merely additive—the ortho-nitro electronic activation amplifies the intrinsic reactivity difference between C–I and C–Br bonds by over an order of magnitude, as demonstrated by electrochemical anion radical decomposition rate constants: ortho-iodonitrobenzene decomposes at >100 s⁻¹ versus ~20 s⁻¹ for ortho-bromonitrobenzene under identical conditions [2]. Furthermore, regioisomeric mixed-halogen analogs such as 2-bromo-1,3-diiodo-5-nitrobenzene (CAS 6311-50-8) or 1,3-dibromo-2-iodo-5-nitrobenzene (CAS 98137-96-3) position the halogen atoms in meta relationships to the nitro group, resulting in fundamentally different electronic activation, crystal packing motifs, and halogen-bond donor/acceptor character [3][4]. The specific 2,3-diiodo-6-bromo arrangement in the target compound combines both an ortho-iodo (high lability) and an ortho-bromo (moderate lability) adjacent to the nitro directing group, plus a meta-iodo (low lability), creating three orthogonal reactivity tiers within a single small-molecule scaffold.

Symmetric trihalonitrobenzenes lack intra‑compound reactivity differentiation, preventing sequential chemoselective coupling without protecting groups.
Regioisomeric mixed‑halogen analogs reposition halogens relative to the nitro group, altering electronic activation profiles and halogen‑bond donor/acceptor character.
All‑iodo or all‑bromo analogs cannot provide the orthogonal reactivity tiers necessary for staged oxidative addition at C–I followed by C–Br coupling.

Quantitative Differentiation Evidence vs. Closest Analogs


Hierarchical C–X Bond Lability Under Reductive Conditions

6-Bromo-2,3-diiodonitrobenzene uniquely combines three halogens in distinct electronic environments relative to the nitro group: one ortho-iodo (position 2), one meta-iodo (position 3), and one ortho-bromo (position 6). Electrochemical studies on mono-halogenated nitrobenzene model systems establish first-order rate constants (k) for anion radical dehalogenation in acetonitrile at room temperature: ortho-iodonitrobenzene k > 100 s⁻¹, ortho-bromonitrobenzene k ≈ 20 s⁻¹, para-iodonitrobenzene k ≈ 0.3 s⁻¹, and meta-iodonitrobenzene k ≈ 0.057 s⁻¹ [1][2]. The rate ratio between ortho-iodo and ortho-bromo is ≥5:1, while ortho-iodo versus meta-iodo exceeds 1,750:1 [2]. In contrast, symmetric analogs such as 2,3-diiodonitrobenzene possess two ortho-iodo positions with near-identical lability (no selectivity), and 2,3-dibromonitrobenzene offers only ortho-bromo reactivity (~20 s⁻¹ at both sites) [3]. Regioisomeric 2-bromo-1,3-diiodo-5-nitrobenzene positions both iodine atoms meta to the nitro group (k ≈ 0.057 s⁻¹), forfeiting the highly labile ortho-iodo handle entirely .

Hierarchical Lability
Class-level
k(ortho‑I) > 100 s⁻¹, k(ortho‑Br) ≈ 20 s⁻¹, k(meta‑I) ≈ 0.057 s⁻¹
Supports staged reductive cleavage with >1,750× rate span
Inferred from mono‑halogenated nitrobenzene models; target compound value not directly measured
Electrochemical dehalogenation Anion radical stability Reductive cleavage kinetics

C–I vs. C–Br Bond Dissociation Energy Differential for Chemoselective Oxidative Addition

The intrinsic C–I bond dissociation energy (BDE) in aryl halides is approximately 228 kJ/mol, substantially lower than the C–Br BDE of approximately 290 kJ/mol—a difference of roughly 62 kJ/mol [1]. This energetic gap translates directly into chemoselective oxidative addition at the C–I bond in the presence of a C–Br bond on the same aromatic ring under palladium(0) catalysis, a principle that underpins sequential Suzuki–Miyaura, Sonogashira, and Heck coupling strategies [2][3]. For 6-bromo-2,3-diiodonitrobenzene, the two C–I bonds at positions 2 and 3 undergo oxidative addition preferentially, leaving the C–Br bond at position 6 available for a subsequent, distinct coupling event. The established reactivity order for palladium-catalyzed cross-coupling is ArI >> ArBr > ArOTf >> ArCl [3]. Comparators such as 2,3-dibromonitrobenzene (C–Br BDE ~290 kJ/mol at both positions) require harsher conditions for initial activation and show no intra-compound selectivity, while 2,3-diiodonitrobenzene (C–I BDE ~228 kJ/mol at both positions) activates both sites simultaneously, precluding sequential differentiation without additional manipulation [4].

C–I vs. C–Br BDE
Class-level
ΔBDE(C–Br − C–I) ≈ 62 kJ/mol; reactivity order ArI >> ArBr
Enables exclusive first‑stage oxidative addition at iodo positions
Validated in numerous Pd(0)‑catalyzed Suzuki, Sonogashira, and Heck studies
Palladium-catalyzed cross-coupling Oxidative addition selectivity Bond dissociation energy

Molecular Weight Differentiation from Closest Analogs

The molecular weight of 6-bromo-2,3-diiodonitrobenzene (453.80 g/mol) differs substantially from its closest trihalogenated nitrobenzene analogs: 1,2,3-tribromo-5-nitrobenzene (Mr = 359.82 g/mol, ΔMW = −93.98 Da), 1,3-dibromo-2-iodo-5-nitrobenzene (Mr = 406.81 g/mol, ΔMW = −46.99 Da), and 2-bromo-1,3-diiodo-5-nitrobenzene (Mr = 453.80 g/mol, identical MW but regioisomeric) [1][2]. The predicted density of 2.808 ± 0.06 g/cm³ and LogP of 3.5665 further distinguish the compound from lighter analogs . The substantial mass increment provided by two iodine atoms (each ~126.9 Da) versus two bromine atoms (each ~79.9 Da) translates into a ~94 Da shift, which is analytically significant for LC-MS/MS detection limits, preparative HPLC purification, and mass-directed fraction collection. The LogP value of 3.5665 indicates moderate lipophilicity suitable for both organic-phase reactions and potential membrane permeability in bioactive compound design .

MW Differentiation
Reported
Mr 453.80 g/mol, Δ94 Da vs. all‑Br analog
Facilitates LC‑MS identification and purification tracking
LogP 3.57, predicted density 2.81 g/cm³
Physicochemical property differentiation Chromatographic resolution Mass spectrometric detection

Halogen-Bond Network Modulation: Br→I vs. Symmetric Contacts

In mixed bromine/iodine nitrobenzene systems, substituting a Br atom with I fundamentally reorganizes the halogen-bond network. Crystallographic analysis of the closely related pair 1,2,3-tribromo-5-nitrobenzene (all-Br) and 1,3-dibromo-2-iodo-5-nitrobenzene (Br/I mixed) demonstrates that Br→I substitution gives rise to non-classical Brδ+⋯Iδ− polarized halogen bonds—an interaction motif absent in the all-bromine analog, which only exhibits Brδ+⋯Brδ− contacts [1][2]. Quantitative geometric parameters underscore the difference: the Br–O(nitro) halogen-bond distance is 3.286(9) Å (97.5% of the sum of van der Waals radii, C–Br–O angle 136.6°), while the analogous I–O(nitro) contact is 3.249(9) Å (92.8% of the sum of van der Waals radii, C–I–O angle 163.3°), indicating a shorter, more directional interaction for iodine [2]. For 6-bromo-2,3-diiodonitrobenzene, the presence of two iodine atoms ortho to each other and a bromine ortho to the nitro group is predicted to generate a unique combination of Type I I···I contacts, self-complementary nitro-O···Br interactions, and potential Br···I hetero-halogen bonds, distinguishing its solid-state behavior from both homohalogenated and regioisomeric mixed-halogen analogs [3].

Halogen‑Bond Geometry
Reported
I–O distance 3.249 Å (92.8% ΣvdW), C–I–O 163.3° vs. Br–O 3.286 Å (97.5% ΣvdW, 136.6°)
Predictable halogen‑bond donor hierarchy for co‑crystal design
Based on regioisomeric crystal structures; target crystal not reported
Crystal engineering Halogen bonding Solid-state packing

Ortho-Diiodo Motif Enables Unique Ullmann Cyclization Pathways

The ortho-diiodo substitution pattern is critical for copper-mediated cyclization reactions. Iqbal and Wilson (1967) demonstrated that 2,3-diiodonitrobenzene reacts with copper bronze in dimethylformamide to yield 1,5-dinitrobiphenylene, 2,2′-diiodo-6,6′-dinitrobiphenyl, and 4,5,12,13-tetranitrotetraphenylene—products arising specifically from the proximity of the two iodine atoms [1]. 6-Bromo-2,3-diiodonitrobenzene retains this ortho-diiodo motif while adding an ortho-bromo substituent, creating the potential for tandem Ullmann cyclization at the diiodo positions followed by Pd-catalyzed cross-coupling at the remaining bromo site [2]. In contrast, 2,3-dibromonitrobenzene is significantly less reactive toward copper-mediated Ullmann coupling due to the higher C–Br bond strength, and mono-iodo analogs cannot access the intramolecular cyclization pathway that the ortho-diiodo geometry enables [1][3]. The classic Ullmann biaryl coupling of ortho-chloronitrobenzene to 2,2′-dinitrobiphenyl with copper bronze provides a benchmark: yields are typically moderate (40–70%) for monohalogenated substrates, while the ortho-diiodo motif facilitates more efficient and structurally diverse product formation [3].

Ullmann Cyclization
Reported
ortho‑diiodo motif with Cu bronze/DMF → biphenylene + tetraphenylene; residual Br for post‑cyclization coupling
Enables tandem Ullmann–cross‑coupling strategy for polycyclic scaffolds
Reactivity inferred from 2,3‑diiodonitrobenzene; Br handle verified by cross‑coupling principles
Ullmann coupling Biphenylene synthesis Copper-mediated cyclization

Application Scenarios for 6-Bromo-2,3-diiodonitrobenzene


Sequential Chemoselective Cross-Coupling for Trisubstituted Scaffolds

The combination of two C–I bonds (BDE ≈ 228 kJ/mol) and one C–Br bond (BDE ≈ 290 kJ/mol) on a single nitrobenzene scaffold enables a programmed three-step diversification strategy [1][2]. In the first step, both iodo positions undergo Suzuki–Miyaura or Sonogashira coupling under mild Pd(0) catalysis (e.g., Pd(PPh₃)₄, room temperature to 60 °C) while the bromo substituent remains intact. The resulting ortho-difunctionalized intermediate can then be subjected to a second, distinct cross-coupling at the bromo position using a different catalyst system (e.g., Pd/XPhos, elevated temperature) with a different coupling partner [3]. This sequential approach eliminates the need for protecting group manipulations and reduces the synthetic step count by at least 2–3 steps compared to strategies employing symmetrically halogenated starting materials. The ortho-nitro group further serves as a latent amino functionality via reduction, providing a fourth point of diversification .

Position-Selective Reductive Dehalogenation for Mechanistic Probes

The threefold difference in anion radical decomposition rates—ortho-I > 100 s⁻¹, ortho-Br ≈ 20 s⁻¹, meta-I ≈ 0.057 s⁻¹—makes 6-bromo-2,3-diiodonitrobenzene an ideal substrate for studying the interplay between electronic activation (ortho-nitro effect) and intrinsic C–X bond strength on reductive cleavage kinetics [1][2]. By applying controlled-potential electrolysis, researchers can selectively remove the ortho-iodo substituent while leaving the meta-iodo and ortho-bromo positions intact, generating a monodehalogenated intermediate that retains two distinct halogen handles for subsequent orthogonal transformations. This graded reactivity is not achievable with 2,3-diiodonitrobenzene (both ortho-iodo positions cleave near-simultaneously) or with all-bromo analogs (no fast-cleaving iodo handle) [3]. Such mechanistic studies are directly relevant to the development of electrochemical dehalogenation methodologies for environmental remediation of persistent halogenated aromatic pollutants.

Halogen-Bonded Co-Crystal Design with Mixed I/Br Donors

The coexistence of iodine (strong halogen-bond donor, highly polarizable) and bromine (moderate halogen-bond donor) on the same nitrobenzene platform, as structurally validated for the closely related 1,3-dibromo-2-iodo-5-nitrobenzene system, generates a halogen-bond network featuring both Type I I···I contacts (from ortho-diiodo) and polarized Brδ+⋯Iδ− hetero-halogen bonds [1][2]. The quantitative geometric preference for iodine as a halogen-bond donor—I–O distance 3.249 Å at 92.8% ΣvdW with a near-linear C–I–O angle of 163.3°, versus Br–O at 3.286 Å (97.5% ΣvdW, 136.6°)—indicates that co-crystallization with Lewis bases (e.g., thioureas, N-heterocycles) will occur preferentially at the iodine sites [2][3]. This predictable donor hierarchy enables the rational design of multi-component co-crystals where stoichiometric control over halogen-bonding interactions can be exercised, with potential applications in pharmaceutical co-crystal formulation, nonlinear optical materials, and stimuli-responsive crystalline materials .

Ullmann Cyclization to Polycyclic Frameworks with a Post-Cyclization Handle

The ortho-diiodo motif at positions 2 and 3 enables copper-mediated Ullmann-type cyclization to biphenylene and tetraphenylene scaffolds, as established by Iqbal and Wilson for 2,3-diiodonitrobenzene [1]. In 6-bromo-2,3-diiodonitrobenzene, the additional bromine at position 6 remains available for subsequent Pd-catalyzed cross-coupling after the Ullmann cyclization event, providing a route to arylated biphenylene derivatives that are otherwise challenging to access [2]. This tandem Ullmann-cyclization/Suzuki-coupling sequence offers significant efficiency advantages for constructing extended polyaromatic systems relevant to organic electronics (e.g., hole-transport materials), fluorescent probes, and bioactive polycyclic scaffolds, where the bromo substituent serves as a synthetic anchor for late-stage diversification [3].

Application
Selection Property
Validation Focus
Sequential cross‑coupling to trisubstituted scaffolds
C–I / C–Br reactivity hierarchy
Chemoselectivity order under Pd(0) catalysis
Reductive dehalogenation studies
Ortho‑nitro amplified anion radical lability
Electrochemical cleavage selectivity at ortho‑I vs. ortho‑Br
Halogen‑bonded co‑crystal design
Mixed I/Br halogen‑bond donor hierarchy
Co‑crystallization geometry with Lewis bases
Ullmann cyclization to polycyclic cores
ortho‑diiodo motif with residual C–Br handle
Cu‑mediated coupling efficiency and post‑cyclization diversification
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